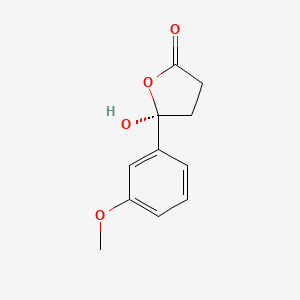
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one is a chemical compound with the molecular formula C10H12O4 It is a derivative of oxolane, featuring a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and dihydroxyacetone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route. Commonly used reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Cyclization: The key step involves the cyclization of the intermediate to form the oxolane ring. This can be achieved through intramolecular condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-Hydroxy-5-(4-methoxyphenyl)oxolan-2-one: Similar structure but with a different position of the methoxy group.
(5S)-5-Hydroxy-5-(3-ethoxyphenyl)oxolan-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
(5S)-5-Hydroxy-5-(3-methoxyphenyl)tetrahydrofuran-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups
Properties
CAS No. |
63268-08-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5S)-5-hydroxy-5-(3-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8(7-9)11(13)6-5-10(12)15-11/h2-4,7,13H,5-6H2,1H3/t11-/m0/s1 |
InChI Key |
HPBCXPHQHFGQEL-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@]2(CCC(=O)O2)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















